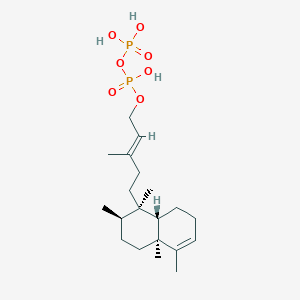

Terpentedienyl diphosphate

Description

Properties

Molecular Formula |

C20H36O7P2 |

|---|---|

Molecular Weight |

450.4 g/mol |

IUPAC Name |

[(E)-5-[(1R,2R,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)9-12-19(4)17(3)10-13-20(5)16(2)7-6-8-18(19)20/h7,11,17-18H,6,8-10,12-14H2,1-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18+,19-,20-/m1/s1 |

InChI Key |

LKJRXYMJDDAXEN-LENLPTBCSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@H]([C@]1(C)CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)CCC=C2C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CCOP(=O)(O)OP(=O)(O)O)C)CCC=C2C)C |

Origin of Product |

United States |

Biosynthesis and Enzymology of Terpentedienyl Diphosphate

Biogenesis of Terpentedienyl Diphosphate (B83284) as a Pivotal Diterpenoid Intermediate

Terpentedienyl diphosphate is a key bicyclic intermediate in the biosynthesis of a class of diterpenoids, most notably the antibiotic terpentecin (B1681269). genome.jpresearchgate.net Its formation represents a critical branching point from the general isoprenoid pathway, channeling the universal C20 precursor, geranylgeranyl diphosphate (GGDP), into a specific lineage of complex cyclic molecules. nih.govnih.gov The biosynthesis of this intermediate is a fascinating example of nature's ability to construct intricate molecular architectures through precisely controlled enzymatic reactions. This process is particularly significant in certain bacteria, such as Kitasatospora griseola (formerly Streptomyces griseolosporeus), where it is the first committed step toward producing terpentecin. researchgate.netresearchgate.net The formation of this compound is catalyzed by a specialized enzyme that orchestrates a complex cyclization cascade, ultimately yielding the characteristic clerodane diterpene skeleton. researchgate.netchemrxiv.orgnih.gov

The sole substrate for the synthesis of this compound is (2E,6E,10E)-geranylgeranyl diphosphate (GGDP). nih.govexpasy.org GGDP is a linear isoprenoid diphosphate synthesized from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov The enzyme responsible for producing this compound, a type II diterpene synthase, specifically recognizes the C20 chain of GGDP to initiate the cyclization process. nih.govnih.gov This high degree of substrate specificity ensures that only GGDP is channeled into this particular biosynthetic pathway, preventing the formation of aberrant cyclic products from other isoprenoid precursors like farnesyl diphosphate (FPP) or geranyl diphosphate (GPP). researchgate.netnih.gov The enzyme's active site is exquisitely shaped to accommodate the acyclic GGDP molecule in a conformation that primes it for the subsequent cyclization cascade. nih.govchemrxiv.org

The enzyme that catalyzes the conversion of GGDP to this compound is terpentedienyl-diphosphate synthase, classified under EC 5.5.1.15. genome.jpwikipedia.orgenzyme-database.org This enzyme is also known by several other names, including Cyc1, Tpn2, and clerodadienyl diphosphate synthase. researchgate.netenzyme-database.orgqmul.ac.uk It is a type II diterpene cyclase, a class of enzymes that initiate cyclization through protonation of a carbon-carbon double bond. nih.govnih.govnih.gov In the terpentecin biosynthetic gene cluster of Kitasatospora griseola, this enzyme is encoded by the cyc1 (or tpn2) gene. nih.govchemrxiv.org It functions as the first of a two-enzyme system, where the product, this compound, is subsequently converted to terpentetriene (B1263631) by a type I diterpene synthase called terpentetriene synthase (Cyc2/Tpn3). researchgate.netenzyme-database.orgbeilstein-journals.org

The catalytic mechanism of this compound synthase begins with the protonation of the terminal C14-C15 double bond of the GGDP substrate. genome.jpexpasy.orgqmul.ac.uk This reaction is initiated by a general acid catalyst within the enzyme's active site, specifically the central aspartate residue of a highly conserved DXDD motif. expasy.orgnih.govnih.gov The addition of a proton to the C14 of GGDP generates a tertiary carbocation at C15, which triggers a cascade of intramolecular cyclizations. nih.gov This electrophilic attack is followed by the formation of the first ring, creating a bicyclic labda-13-en-8-yl+ diphosphate intermediate. nih.govresearchgate.net Subsequently, a series of hydride and methyl group migrations (rearrangements) occurs, leading to the formation of the characteristic clerodane skeleton. nih.govresearchgate.net The reaction cascade is terminated by the loss of the initial triggering proton, resulting in the final stable product, this compound. genome.jpexpasy.org This intricate mechanism transforms the linear GGDP into a complex bicyclic structure with remarkable efficiency and precision. beilstein-journals.org

The cyclization of GGDP by this compound synthase is a highly controlled process that yields a product with a specific regio- and stereochemistry. The resulting molecule, this compound, possesses a bicyclic core structure known as a clerodane diterpene. researchgate.netchemrxiv.orgnih.gov The enzyme's active site acts as a template, precisely folding the flexible GGDP substrate into a conformation that dictates the specific ring closures and rearrangements. nih.govchemrxiv.org This ensures the formation of the correct stereoisomer out of many possibilities. The enzyme catalyzes the formation of a syn-labda-13-en-8-yl+ diphosphate intermediate, which then rearranges to the clerodane framework before deprotonation. researchgate.netchemrxiv.orgnih.gov This level of control highlights the sophisticated catalytic power of terpene cyclases in generating vast structural diversity from a single linear precursor. beilstein-journals.orgnih.gov

Like many terpene synthases, this compound synthase requires a divalent metal ion for its catalytic activity, with magnesium (Mg²⁺) being the most effective. genome.jpwikipedia.orgenzyme-database.orgqmul.ac.uk While the metal ion is not directly involved in the protonation-initiated catalysis characteristic of type II cyclases, it plays a crucial role in substrate binding and stabilization. chemrxiv.orgnih.govresearchgate.net The positively charged Mg²⁺ ion is believed to interact with the negatively charged diphosphate moiety of the GGDP substrate. chemrxiv.orgresearchgate.net This interaction helps to properly orient the substrate within the active site, neutralize the negative charge of the diphosphate group, and facilitate the conformational changes necessary for the cyclization cascade to occur. researchgate.netchemrxiv.org Experimental studies have shown that in the absence of Mg²⁺, the enzyme is inactive. researchgate.net

The catalytic activity of this compound synthase is influenced by environmental factors such as pH and temperature. Detailed biochemical characterization of the Cyc1 enzyme from Kitasatospora griseola has revealed its optimal operating conditions. The enzyme exhibits maximum activity at a pH of 6.8. uniprot.org The optimal temperature range for its catalytic function is between 25 and 30 degrees Celsius. uniprot.org These specific dependencies indicate that the enzyme is finely tuned to function within the physiological conditions of the host organism.

Enzyme Activity Profile

| Parameter | Optimal Value |

|---|---|

| pH | 6.8 uniprot.org |

| Temperature | 25-30 °C uniprot.org |

Enzymatic Catalysis by this compound Synthase (Cyc1/Tpn2, EC 5.5.1.15)

Subsequent Enzymatic Transformations Involving this compound

Following its synthesis, this compound serves as a substrate for further enzymatic reactions, leading to the formation of more complex diterpenoid structures.

Conversion to Terpentetriene by Terpentetriene Synthase (Cyc2/Tpn3, EC 4.2.3.36)

This compound is directly converted to terpentetriene through the action of terpentetriene synthase (EC 4.2.3.36). qmul.ac.uk This enzyme is also known as Cyc2 or Tpn3. nih.govresearchgate.net It is a Type I diterpene synthase that catalyzes the elimination of the diphosphate group from its substrate. researchgate.netbeilstein-journals.orgresearchgate.net The systematic name for this enzyme is terpentedienyl-diphosphate diphosphate-lyase (terpentetriene-forming). qmul.ac.ukenzyme-database.org

The reaction involves the ionization of this compound, followed by a deprotonation step, which installs a terminal double bond in the side chain to yield the final product, terpentetriene. beilstein-journals.orgresearchgate.net This conversion is a key step that completes the transformation from the acyclic GGDP to the bicyclic diterpene, terpentetriene. qmul.ac.ukexpasy.org

Terpentetriene synthase possesses a conserved DDxxD motif, which is characteristic of Type I terpene synthases. beilstein-journals.orgresearchgate.net The enzyme shows maximal activity in the presence of Mg²⁺, although other divalent cations such as Manganese (Mn²⁺), Iron (Fe²⁺), and Cobalt (Co²⁺) can also be utilized to a lesser extent. qmul.ac.ukenzyme-database.org Research has also indicated that farnesyl diphosphate can act as an alternative substrate for this enzyme. qmul.ac.ukexpasy.org The gene for terpentetriene synthase (cyc2 or tpn3) is co-located with the cyc1 gene in the terpentecin biosynthetic gene cluster. nih.govnih.gov

| Enzyme Characteristics: Terpentetriene synthase | |

| Enzyme Commission No. | EC 4.2.3.36 qmul.ac.uk |

| Accepted Name | Terpentetriene synthase qmul.ac.uk |

| Alternative Names | Cyc2, Tpn3 nih.govresearchgate.net |

| Enzyme Class | Lyase, Type I Diterpene Synthase researchgate.netresearchgate.netenzyme-database.org |

| Substrate | This compound qmul.ac.uk |

| Products | Terpentetriene, Diphosphate qmul.ac.uk |

| Cofactors | Requires Mg²⁺ (maximal activity); can also use Mn²⁺, Fe²⁺, Co²⁺ qmul.ac.ukenzyme-database.org |

| Conserved Motif | DDxxD beilstein-journals.orgresearchgate.net |

| Alternative Substrate | Farnesyl diphosphate qmul.ac.ukexpasy.org |

Terpentetriene as a Precursor in the Biosynthetic Pathway of the Diterpenoid Antibiotic Terpentecin

Terpentetriene is a crucial intermediate in the biosynthetic pathway of terpentecin, a diterpenoid antibiotic with antitumor properties. nih.govqmul.ac.ukexpasy.org The formation of terpentetriene from GGDP, via this compound, constitutes the foundational steps for building the characteristic chemical scaffold of terpentecin. nih.govqmul.ac.uk

The entire biosynthetic machinery is encoded by a gene cluster found in the bacterium Streptomyces griseolosporeus MF730-N6. nih.govtandfonline.com This cluster, referred to as the ter or tpn cluster, contains the genes for both this compound synthase (cyc1/tpn2) and terpentetriene synthase (cyc2/tpn3). nih.govnih.gov Gene disruption experiments have provided definitive evidence that both of these cyclase enzymes are essential for the production of terpentecin. nih.gov When the genes for these two enzymes were expressed together in a different host organism, Streptomyces lividans, it resulted in the production of terpentetriene, confirming their collective role in its synthesis. nih.gov

While the cyclization steps leading to terpentetriene are well-defined, the subsequent conversion of terpentetriene into the final antibiotic, terpentecin, involves a series of oxidative modifications. nih.gov The biosynthetic gene cluster contains genes encoding for enzymes such as cytochrome P450s, which are presumed to catalyze these final oxidative transformations, although the exact sequence and mechanisms are still under investigation. nih.gov

| Compound | Role in Terpentecin Biosynthesis |

| Geranylgeranyl diphosphate (GGDP) | Initial acyclic precursor nih.govexpasy.org |

| This compound | First cyclic intermediate, product of Cyc1/Tpn2 qmul.ac.ukgenome.jp |

| Terpentetriene | Bicyclic diterpene intermediate, product of Cyc2/Tpn3, direct precursor to Terpentecin qmul.ac.ukexpasy.org |

| Terpentecin | Final diterpenoid antibiotic product nih.govexpasy.org |

Structural Biology of Terpentedienyl Diphosphate Synthases

Overall Protein Architecture and Domain Organization of Bacterial Type II Diterpene Synthases

Bacterial type II diterpene synthases, the class to which terpentedienyl diphosphate (B83284) synthases like Cyc1 and Tpn2 belong, possess a characteristic protein architecture distinct from their type I counterparts. nih.govnih.gov These enzymes typically adopt a double α-barrel fold, often described as a βγ domain structure. nih.govnih.gov The active site is situated within the cavity formed at the interface of these two domains. nih.govnih.gov This structural arrangement is a hallmark of enzymes that initiate the cyclization cascade through protonation of a substrate's double bond. nih.govrsc.org

The architecture of these enzymes can be modular, with some bacterial diterpene synthases exhibiting a fusion of both type I and type II domains, allowing them to perform sequential reactions. oup.com However, dedicated type II synthases like terpentedienyl diphosphate synthase possess the characteristic βγ-domain fold responsible for the initial protonation-initiated cyclization. nih.govmdpi.com

| Enzyme Class | Characteristic Fold | Domain Composition | Active Site Location | Primary Function |

|---|---|---|---|---|

| Type I | α fold (α-helical bundle) | α domain | Center of the α-helical bundle | Ionization of the diphosphate ester |

| Type II | βγ fold (double α-barrel) | β and γ domains | Interface of the β and γ domains | Protonation-initiated cyclization |

| Bifunctional (Type I/II) | αβγ structure | α, β, and γ domains | Separate active sites in the α and βγ domains | Sequential protonation and ionization reactions |

Characterization of Conserved Catalytic Motifs and Key Active Site Residues

The catalytic prowess of this compound synthases is rooted in specific, highly conserved amino acid sequences known as motifs. These motifs, along with other key residues within the active site, are crucial for substrate binding, initiating the chemical reaction, and guiding the formation of the final product.

A defining feature of type II diterpene synthases, including Cyc1 and its homolog Tpn2, is the highly conserved DXDD motif. nih.govrsc.orgmdpi.comexpasy.orgresearchgate.netscispace.comgenome.jp This motif is directly involved in the initiation of the cyclization cascade. nih.gov The central aspartate residue of this motif acts as a general acid, donating a proton to the terminal double bond of the geranylgeranyl diphosphate (GGPP) substrate. nih.govnih.govgenome.jp This protonation event generates the initial carbocation, setting in motion a series of intramolecular cyclizations. nih.govresearchgate.net The flanking aspartate residues of the DXDD motif are also critical for the enzyme's function. researchgate.net The functionality of this motif has been confirmed through functional analyses and is a hallmark of this class of enzymes. genome.jp

While the initiation of catalysis in type II synthases is proton-driven, they still require a divalent metal ion, typically magnesium (Mg²⁺), for activity. genome.jpwikipedia.org However, the role and coordination of Mg²⁺ in type II synthases differ from the trinuclear magnesium cluster found in type I synthases. acs.orgnih.gov In type I enzymes, the metal cluster is essential for binding the diphosphate group of the substrate and facilitating its ionization. acs.orgrsc.orgpnas.org In type II synthases like this compound synthase, while Mg²⁺ is required, the primary catalytic machinery for initiating the reaction is the DXDD motif. genome.jpwikipedia.org The precise coordination of Mg²⁺ in this compound synthase involves interactions that stabilize the enzyme-substrate complex. In some related terpene synthases, Mg²⁺ ions are coordinated by aspartate-rich motifs and water molecules, playing a role in the proper positioning of the substrate and the diphosphate moiety. nih.govacs.org

Mechanistic Insights from Structure-Function Relationship Studies

By combining structural data with biochemical experiments, researchers have begun to unravel the complex mechanisms by which this compound synthases and related enzymes catalyze their reactions with high precision.

The shape and chemical environment of the active site cavity play a crucial role in determining the specific product formed from a common substrate. rsc.orgpnas.org The active site of Tpn2, a this compound synthase, is lined with a combination of aromatic and aliphatic residues that form a hydrophobic pocket. nih.gov This pocket not only binds the substrate but also dictates the folding of the flexible GGPP molecule, predisposing it to a specific cyclization pathway. nih.govfsu.edu

Structure-guided mutagenesis studies have been instrumental in identifying key residues that control product outcome. For instance, in Tpn2, a single amino acid substitution can dramatically alter the product profile, shifting it from a clerodane skeleton to a labdane (B1241275) skeleton. nih.govchemrxiv.orgrcsb.org Specifically, a glycine (B1666218) residue (G485) is positioned near the substrate, and mutating this residue to a basic one, like aspartate, leads to a different deprotonation event and thus a different final product. nih.govchemrxiv.org This highlights how subtle changes in the active site can have profound effects on the reaction's stereochemistry and the resulting carbon skeleton. nih.gov Furthermore, aromatic residues within the active site are thought to stabilize the highly reactive carbocation intermediates through cation-π interactions, guiding the reaction cascade towards a specific product. rsc.orgdiva-portal.org

| Residue | Location | Proposed Function | Effect of Mutation |

|---|---|---|---|

| Central Asp of DXDD motif | Active Site | Acts as a general acid to initiate cyclization | Abolishes catalytic activity |

| G485 | Active Site, near substrate | Controls product determination by influencing deprotonation | Mutation to Asp (G485D) changes product from a clerodane to a labdane skeleton nih.govchemrxiv.org |

| H180, Y489 | Active Site | Highly conserved, likely crucial for substrate binding and/or catalysis | Mutations render the enzyme inactive nih.gov |

| Aromatic Residues (e.g., W254, Y329) | Lining the active site pocket | Stabilize carbocation intermediates via cation-π interactions; shape the active site | Can alter product ratios and lead to premature quenching of intermediates |

The catalytic cycle of terpene synthases involves significant conformational changes. researchgate.net Upon substrate binding, the enzyme often undergoes an "induced-fit" rearrangement, where a portion of the protein, such as the C-terminus, folds over the active site. nih.govresearchgate.net This closure shields the reactive intermediates from the bulk solvent, preventing premature quenching and ensuring the fidelity of the reaction. acs.orgnih.govresearchgate.net

Molecular dynamics simulations and the capture of crystal structures in different states (apo, substrate-bound, product-bound) have provided snapshots of these dynamic processes. nih.govresearchgate.net For example, in the diterpene synthase CotB2, the binding of the substrate and metal ions triggers conformational changes in specific helices that lead to the sequestration of the active site. nih.gov These dynamic movements are essential for properly orienting the substrate and the catalytic residues, facilitating the intricate series of bond formations and rearrangements that characterize terpene cyclization. researchgate.net The flexibility of the substrate itself within the confines of the active site also plays a key role in determining the reaction's trajectory. acs.org

Crystallographic Investigations of this compound Synthase (Tpn2)

The three-dimensional structure of the this compound synthase Tpn2 from Kitasatospora sp. CB02891 has been elucidated through X-ray crystallography, providing significant insights into the mechanisms of type II bacterial terpene synthases (TSs). rcsb.orgnih.gov This structural determination is a critical step toward understanding the complex sequence-structure-function relationships within this class of enzymes, particularly given the limited number of structurally characterized bacterial TSs. rcsb.org The crystal structure of Tpn2 was determined at a resolution of 2.57 Å and is accessible through the Protein Data Bank (PDB) under the accession code 7XKX. rcsb.orgnih.gov This was the first crystal structure to be reported for any enzyme that synthesizes a clerodane skeleton. nih.gov

Detailed analysis of the Tpn2 active site highlights a hydrophobic pocket containing key residues responsible for binding the substrate, geranylgeranyl diphosphate (GGPP), and guiding the cyclization cascade. researchgate.net In the proposed binding model for GGPP, its C14 atom is positioned approximately 3.2 Å from the carboxylate side chain of aspartate D296. researchgate.net Unlike other related synthases, the Tpn2 active site is narrower, a feature attributed to the presence of residues W384 and L291, which protrude into the domain interface. nih.gov

Structure-guided mutagenesis studies have been instrumental in probing the mechanism of Tpn2 and understanding the determinants of its product specificity. nih.govchemrxiv.org A pivotal finding from these investigations was the conversion of Tpn2 into a syn-copalyl diphosphate synthase. nih.gov By substituting a single glycine residue at position 485 with a basic residue (G485D), researchers successfully altered the enzyme's product profile from the clerodane skeleton to a syn-labdane skeleton. nih.govchemrxiv.org This result was significant as it represented the first identification of a syn-labdane product from a bacterial terpene synthase and demonstrated how a single amino acid can dictate the entire cyclization pattern. rcsb.orgchemrxiv.org

Crystallographic Data for Tpn2

| Parameter | Value | Reference(s) |

| PDB ID | 7XKX | rcsb.org |

| Organism | Kitasatospora sp. CB02891 | rcsb.org |

| Method | X-RAY DIFFRACTION | rcsb.org |

| Resolution | 2.57 Å | rcsb.orgnih.gov |

| Space Group | P 31 | rcsb.org |

| Unit Cell (a, b, c) | 92.54 Å, 92.54 Å, 127.91 Å | rcsb.org |

| Unit Cell (α, β, γ) | 90°, 90°, 120° | rcsb.org |

| R-Value Work | 0.253 | rcsb.org |

| R-Value Free | 0.288 | rcsb.org |

Key Active Site Residues in Tpn2

| Residue | Proposed Role | Reference(s) |

| D296 | Substrate binding/positioning | researchgate.net |

| W384 | Narrows active site cavity | nih.gov |

| L291 | Narrows active site cavity | nih.gov |

| G485 | Controls cyclization pattern (clerodane vs. syn-labdane) | nih.govresearchgate.net |

Genetic and Regulatory Aspects of Terpentedienyl Diphosphate Metabolism

Genomic Organization of Terpenoid Biosynthetic Gene Clusters (BGCs)

The genes responsible for the production of terpenoid natural products, including terpentedienyl diphosphate (B83284), are typically organized into biosynthetic gene clusters (BGCs). researchgate.net This clustering facilitates the coordinated expression of all the enzymes required for the synthesis of a specific metabolite. In the case of terpentecin (B1681269), the producing organism, Kitasatospora griseola, possesses a dedicated tpn BGC. researchgate.netnih.gov This organization is a common feature in the biosynthesis of secondary metabolites, ensuring efficient production by keeping related genes in close physical proximity within the genome. researchgate.net

Components of the tpn BGC and their Functional Roles

The tpn biosynthetic gene cluster is a well-defined genetic locus containing all the necessary enzymatic machinery for the conversion of the primary metabolite geranylgeranyl diphosphate (GGPP) into terpentecin. researchgate.netresearchgate.net The key components of this cluster and their functions have been elucidated through genetic and biochemical studies. nih.govchemrxiv.org

A central enzyme in this pathway is Tpn2 , a type II terpene synthase. researchgate.net Tpn2 catalyzes the initial and complex cyclization of the linear precursor GGPP into the bicyclic intermediate, terpentedienyl diphosphate (TPP). nih.govchemrxiv.org This reaction is a critical branching point, diverting metabolic flux towards the terpentecin pathway. Following the action of Tpn2, another terpene synthase, Tpn3 (a type I terpene synthase), acts on TPP to eliminate the diphosphate group, leading to the formation of terpentetriene (B1263631). researchgate.netnih.gov

The subsequent steps in the pathway involve a series of oxidative modifications to the terpentetriene backbone. These reactions are catalyzed by two Cytochrome P450 monooxygenases present in the BGC. researchgate.netresearchgate.net These enzymes are responsible for introducing oxygen atoms into the molecule, a common strategy to increase the chemical diversity and biological activity of natural products. The functionality of these P450 enzymes is dependent on an electron transfer partner, which in this case is a ferredoxin . researchgate.netresearchgate.net

Finally, the tpn BGC also encodes a GGPP synthase . researchgate.netresearchgate.net This enzyme is responsible for synthesizing the precursor molecule, GGPP, from smaller isoprenoid units. nih.gov Its inclusion in the BGC ensures a dedicated supply of the starting material for the terpentecin pathway.

| Gene | Enzyme | Function in this compound Metabolism |

| tpn2 | Terpentedienyl-diphosphate synthase (Type II Terpene Synthase) | Catalyzes the cyclization of GGPP to form this compound (TPP). researchgate.netnih.gov |

| tpn3 | Terpentetriene synthase (Type I Terpene Synthase) | Eliminates the diphosphate from TPP to produce terpentetriene. researchgate.netnih.govqmul.ac.uk |

| Cytochrome P450s | Monooxygenases | Catalyze oxidative modifications of the terpentetriene backbone. researchgate.netresearchgate.net |

| Ferredoxin | Electron Transfer Protein | Provides electrons to the Cytochrome P450 enzymes. researchgate.netresearchgate.net |

| GGPP Synthase | Geranylgeranyl Diphosphate Synthase | Synthesizes the precursor molecule, GGPP. researchgate.netresearchgate.net |

Transcriptional Regulation of this compound Synthase Genes and Associated Pathways

The expression of the genes within the tpn BGC, particularly the this compound synthase gene (tpn2), is tightly controlled at the transcriptional level. This regulation ensures that the production of terpentecin is coordinated with the growth and developmental stage of the producing organism and in response to environmental cues. While specific transcriptional regulators of the tpn cluster are still under investigation, general principles of transcriptional control in secondary metabolism provide a framework for understanding this process.

Furthermore, epigenetic modifications, such as DNA methylation and histone modifications, can also influence the accessibility of the tpn BGC to the transcriptional machinery, providing another layer of regulatory control. mdpi.com The interplay between transcription factors and the chromatin state ultimately dictates the level of gene expression and, consequently, the amount of this compound and terpentecin produced.

Metabolic Flux Control and Regulation of Upstream Isoprenoid Precursor Supply (IPP/DMAPP)

The efficient biosynthesis of this compound is critically dependent on a sufficient supply of its fundamental building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net These five-carbon isoprenoid precursors are produced through primary metabolic pathways, and their availability is a key control point for the entire terpenoid biosynthetic network. nih.gov

In bacteria, IPP and DMAPP are typically synthesized via the methylerythritol 4-phosphate (MEP) pathway. mdpi.com The regulation of this pathway is crucial for controlling the metabolic flux towards terpenoid biosynthesis. One of the key regulatory enzymes in the MEP pathway is 1-deoxy-D-xylulose 5-phosphate synthase (DXS). The activity of DXS is often subject to feedback inhibition by the downstream products IPP and DMAPP. nih.gov This feedback mechanism allows the cell to sense the intracellular concentration of these precursors and adjust their production accordingly, preventing their wasteful accumulation. nih.gov

Cross-Talk with Primary Metabolic Pathways

The biosynthesis of this compound is intricately linked to primary metabolism, which provides the necessary precursors and energy for the pathway. The MEP pathway, which produces IPP and DMAPP, utilizes glyceraldehyde-3-phosphate and pyruvate (B1213749), both of which are central intermediates in glycolysis and the pentose (B10789219) phosphate (B84403) pathway. frontiersin.org This direct connection means that the activity of these primary metabolic routes can significantly influence the availability of precursors for terpenoid biosynthesis.

The allocation of carbon flux between primary and secondary metabolism is a tightly regulated process. nih.gov The cell must balance the demands of growth and maintenance (primary metabolism) with the production of specialized metabolites like terpentecin (secondary metabolism). This cross-talk ensures that the production of secondary metabolites does not compromise the essential functions of the cell.

Evolutionary Analysis of Terpene Synthases Associated with Terpentedienyl Diphosphate

Phylogenetic Relationships of Bacterial Diterpene Cyclases and Synthases

The evolutionary origins of plant terpene synthases are believed to lie in ancient bacterial genes. oup.comnih.gov Specifically, the plant TPS family appears to have evolved from a fused bacterial Class I diterpene synthase (TS) and Class II diterpene cyclase (DTC). nih.govresearchgate.net This fusion created a bifunctional enzyme capable of both the initial cyclization of geranylgeranyl diphosphate (B83284) (GGPP) and the subsequent rearrangement and stabilization of the resulting carbocation intermediates. nih.gov

Recent discoveries of bifunctional diterpene cyclases/synthases (DCSs) in bacteria have provided strong support for this hypothesis. oup.comnewswise.com Phylogenetic analyses of these bacterial DCSs reveal that their catalytically relevant α-domains (Class I activity) and βγ-didomains (Class II activity) cluster with their respective monofunctional bacterial counterparts. oup.com For instance, the α-domains of functional bacterial DCSs cluster together in phylogenetic trees. oup.com One such bifunctional enzyme, terpentedienyl diphosphate synthase (Tpn2) from Kitasatospora sp. CB02891, has been a subject of study to understand these evolutionary links. oup.comresearchgate.net

When comparing bacterial DCSs with the broader landscape of fungal and plant terpene synthases, distinct evolutionary trajectories become apparent. The plant TPS gene family is extensive, with members categorized into several subfamilies (TPS-a through TPS-h) based on sequence similarity. mpg.denih.govmdpi.com These subfamilies have arisen through numerous gene duplication events followed by neofunctionalization and subfunctionalization. nih.govpnas.orgresearchgate.net

Fungal diterpene synthases, particularly the bifunctional Class II/I diTPSs, are thought to have emerged through horizontal gene transfer from plants. nih.gov This is supported by the sporadic distribution of these enzymes in fungi and the lack of correlation between the phylogeny of fungal diTPSs and the fungal species that possess them. nih.gov

In contrast to the widespread and diverse TPS families in plants, bifunctional DCSs are rare in bacteria. oup.com Phylogenetic analysis places the bacterial DCSs as a distinct cluster that falls between the two major clades of the plant TPS gene family, suggesting an ancient divergence. oup.com This positioning supports the idea that a bacterial DCS-like gene was the progenitor of the entire plant TPS family. oup.com

| Feature | Bacterial Diterpene Cyclases/Synthases (DCSs) | Fungal Diterpene Synthases | Plant Terpene Synthases (TPSs) |

| Origin | Ancient, likely ancestral to plant TPSs. oup.comnih.gov | Believed to originate from horizontal gene transfer from plants. nih.gov | Evolved from a fused bacterial DCS-like ancestor. oup.comnih.gov |

| Structure | Often bifunctional (Class I/II). oup.comnih.gov | Some are bifunctional (Class II/I). nih.gov | Diverse, including bifunctional and monofunctional (Class I or Class II) enzymes. wiley.com |

| Gene Family Size | Rare. oup.com | Sporadic distribution. nih.gov | Mid-sized to large gene families. wiley.comoup.com |

| Phylogenetic Relationship | Form a distinct cluster, ancestral to plant TPS clades. oup.com | Phylogeny often incongruent with species phylogeny. nih.gov | Form multiple subfamilies (TPS-a to TPS-h) with distinct evolutionary histories. mpg.demdpi.com |

The discovery of functional bifunctional DCSs in bacteria has been a pivotal moment in understanding terpene synthase evolution. oup.comnewswise.com These enzymes, such as CseDCS from Candidatus sericytochromatia bacterium, exhibit both Class II cyclase activity, which initiates the cyclization of GGPP, and Class I synthase activity, which further modifies the cyclic intermediate. nih.gov

A key characteristic of these bacterial DCSs is that, unlike many of their plant counterparts, their two functional domains can often be physically separated into independently active enzymes. oup.comnih.gov For example, CseDCS can be split into a functional diterpene cyclase (DTC) that produces ent-copalyl diphosphate (CPP) and a terpene synthase (TS) that converts CPP to ent-kaurene (B36324). nih.gov This separability suggests a more recent or dynamic fusion event compared to the highly integrated domains of many plant TPSs. nih.gov

The activity of these bacterial DCSs provides a direct functional and evolutionary link to plant hormone biosynthesis, as ent-kaurene is a key intermediate in the production of gibberellins. newswise.comnih.gov The existence of enzymes like this compound synthase (Cyc1) from Kitasatospora griseola further illustrates the diversity of products that can be generated by these bacterial synthases. newswise.comnih.gov

Evidence for Horizontal Gene Transfer Events in the Evolution of Terpene Synthases

Horizontal gene transfer (HGT), the movement of genetic material between different species, has played a significant role in the evolution of terpene synthases. Evidence suggests that HGT has occurred between bacteria, fungi, and even plants, contributing to the spread and diversification of terpenoid biosynthetic capabilities. nih.govosti.govrsc.org

One of the most well-supported cases of HGT involves the transfer of diTPS genes from plants to fungi. nih.gov The presence of plant-like diTPSs in various fungal lineages, often in species with close symbiotic or pathogenic relationships with plants, points towards such transfers. nih.gov It is also hypothesized that plants themselves may have acquired the genetic foundation for gibberellin biosynthesis through ancient HGT events with soil bacteria. nih.gov

More recently, HGT of TPS genes from bacteria to fungi has been identified as a mechanism for increasing terpenoid diversity in fungi. osti.gov Phylogenetic analyses have shown that some fungal TPS genes are nested within bacterial clades, indicating a bacterial origin. osti.gov Similarly, certain arthropods, like mites, appear to have acquired their TPS genes from microbial sources through HGT. rsc.org These events highlight the dynamic nature of genome evolution and the role of HGT in distributing metabolic pathways across different domains of life.

| Transfer Direction | Donor Organism (Hypothesized) | Recipient Organism (Hypothesized) | Evidence |

| Plant to Fungus | Plants | Fungi (Ascomycota) | Sporadic distribution of diTPSs in fungi, incongruent phylogenies. nih.gov |

| Bacterium to Plant | Bacteria | Plants | Proposed origin of gibberellin biosynthesis genes. nih.gov |

| Bacterium to Fungus | Bacteria | Fungi (e.g., Metarhizium) | Fungal TPS genes nested within bacterial clades in phylogenetic trees. osti.gov |

| Microbe to Arthropod | Microbes | Mites | Presence of microbial-like TPS genes in mite genomes. rsc.org |

Mechanisms of Enzyme Evolution and Functional Diversification

The vast array of terpene structures is a direct result of the functional diversification of terpene synthases. This diversification is driven by several evolutionary mechanisms, including divergent evolution from common ancestors and the exploration of new catalytic functions through enzyme promiscuity and neofunctionalization. pnas.orgoup.com

The prevailing model for the evolution of the diverse family of terpene synthases is divergent evolution from a common ancestral gene. pnas.orgoup.com This is supported by several lines of evidence, including shared catalytic mechanisms, similar substrate binding modes, and a conserved linear arrangement of functional domains in their protein sequences. pnas.org Gene duplication is a key initial step in this process, creating redundant gene copies that are then free to accumulate mutations and evolve new functions. oup.comd-nb.info

Over time, this process of duplication and divergence has given rise to the various TPS subfamilies seen in plants today. mdpi.com The ancestral TPS gene is thought to have encoded a bifunctional enzyme, and through subsequent gene duplication and loss of function in one of the two domains, monofunctional Class I and Class II synthases emerged. nih.govpnas.org This process has occurred independently in different plant lineages, leading to instances of parallel evolution where functionally equivalent enzymes have arisen from unrelated ancestral genes. pnas.orgresearchgate.net

Enzyme promiscuity, the ability of an enzyme to catalyze secondary, often slow, reactions in addition to its primary function, is a key driver of neo-functionalization. wikipedia.orgd-nb.info This latent catalytic potential can serve as the raw material for the evolution of novel enzyme activities. d-nb.info In the context of terpene synthases, their complex reaction mechanism, which proceeds through highly reactive carbocation intermediates, makes them particularly prone to promiscuity. nih.gov A single enzyme can often produce multiple products from a single substrate. d-nb.info

Studies have shown that even single amino acid mutations, sometimes distant from the active site, can dramatically alter the product profile of a terpene synthase. d-nb.infonih.gov This highlights the plasticity of these enzymes and how relatively small genetic changes can lead to significant functional shifts. For example, a study on the bacterial diterpene synthase Tpn2 from Kitasatospora sp. CB02891 demonstrated that a single glycine (B1666218) to basic residue substitution altered the product from a clerodane to a syn-labdane skeleton. researchgate.net Another example is the mutation of two adjacent residues in the Salvia miltiorrhiza copalyl diphosphate synthase, which unexpectedly resulted in the production of this compound. iastate.edu

This inherent promiscuity, coupled with selective pressures, allows for the rapid evolution of new terpene biosynthetic pathways, a process known as neofunctionalization. iastate.edu The combination of specificity for a primary reaction and the capacity for promiscuous side reactions may represent an evolutionary strategy that maintains essential functions while allowing for adaptation and the exploration of new chemical space. nih.gov

Metabolic and Protein Engineering of Terpentedienyl Diphosphate Pathways

Strategies for Enhanced Terpenoid Production in Heterologous Microbial Hosts (e.g., Escherichia coli)

Heterologous production of terpenoids in engineered microbes like Escherichia coli provides a sustainable alternative to chemical synthesis or extraction from natural sources. beilstein-journals.orgresearchgate.net Key strategies to enhance production titers involve increasing the intracellular pool of isoprenoid precursors and ensuring efficient conversion by downstream pathway enzymes. nih.gov

Amplification of Isoprenoid Precursor Supply (MEP Pathway Flux)

All terpenoids are synthesized from the universal C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). beilstein-journals.orgfrontiersin.org In E. coli, these precursors are naturally produced through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. beilstein-journals.orgbeilstein-journals.org A common and effective strategy to boost terpenoid production is to increase the metabolic flux through this pathway. nih.govmdpi.com This can be achieved by overexpressing key rate-limiting enzymes of the MEP pathway. For instance, the simultaneous overexpression of genes such as dxs (1-deoxy-D-xylulose-5-phosphate synthase), dxr (1-deoxy-D-xylulose-5-phosphate reductoisomerase), and idi (isopentenyl diphosphate isomerase) has been shown to significantly increase the yield of various terpenoids. nih.gov

Alternatively, introducing a heterologous mevalonate (B85504) (MVA) pathway from organisms like Saccharomyces cerevisiae into E. coli can also augment the supply of IPP and DMAPP. nih.gov This approach can be particularly effective as it bypasses the native regulatory mechanisms of the E. coli MEP pathway. nih.gov The increased availability of IPP and DMAPP leads to a larger pool of the direct precursor for diterpene synthesis, geranylgeranyl diphosphate (GGDP), which is formed by the condensation of these C5 units. beilstein-journals.orgnih.gov

Table 1: Key Enzymes in the MEP Pathway for Precursor Supply Enhancement

| Enzyme | Gene | Function in Pathway | Engineering Strategy |

| 1-deoxy-D-xylulose-5-phosphate synthase | dxs | Catalyzes the first committed step of the MEP pathway. | Overexpression to increase carbon flux into the pathway. nih.gov |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | dxr | A key regulatory point in the MEP pathway. | Overexpression to relieve a potential bottleneck. nih.gov |

| Isopentenyl diphosphate isomerase | idi | Interconverts IPP and DMAPP to maintain a balanced pool. | Overexpression to ensure an adequate supply of both isomers. beilstein-journals.orgnih.gov |

Overexpression of Terpentedienyl Diphosphate Synthase and Downstream Genes

Once a sufficient supply of the GGDP precursor is ensured, the focus shifts to its efficient conversion into the target diterpenoid. This compound (TDP) is synthesized from GGDP by the action of this compound synthase (also known as Cyc1 or Tpn2), a type II diterpene synthase. beilstein-journals.orgnih.govresearchgate.net Subsequently, TDP is converted to the clerodane diterpene, terpentetriene (B1263631), by the enzyme terpentetriene synthase (Cyc2 or Tpn3), a type I diterpene synthase. beilstein-journals.orgresearchgate.netnih.gov

To maximize the production of terpentetriene, the overexpression of both this compound synthase and terpentetriene synthase genes is essential. beilstein-journals.org These enzymes were first identified in Kitasatospora griseolosporeus, the producer of the antibiotic terpentecin (B1681269), for which terpentetriene is a biosynthetic intermediate. beilstein-journals.orgresearchgate.net By co-expressing these synthases in a microbial host engineered for high precursor supply, the metabolic pathway can be effectively channeled towards the desired product. Studies have demonstrated that expressing these enzymes in E. coli leads to the successful production of terpentetriene. beilstein-journals.org

Rational Design and Directed Evolution of Terpene Synthases for Improved Biocatalysis

While overexpressing native enzymes can increase product titers, the inherent properties of these enzymes, such as catalytic efficiency, stability, and product specificity, may not be optimal for industrial-scale production. Protein engineering techniques, including rational design and directed evolution, are powerful tools to tailor terpene synthases for improved biocatalytic performance. rsc.org

Modifying Active Site Residues for Altered Product Specificity and Stereoselectivity

Terpene synthases are known for their remarkable ability to generate vast structural diversity from a single substrate through complex carbocation-driven cyclization cascades. frontiersin.org The product outcome is dictated by the precise architecture and amino acid composition of the enzyme's active site, which stabilizes specific carbocation intermediates and guides the reaction pathway. frontiersin.org

Rational design, informed by the three-dimensional structure of the enzyme, allows for targeted modifications of active site residues to alter product profiles. A study on Tpn2 (this compound synthase) demonstrated that a single amino acid substitution could dramatically shift its product specificity. researchgate.net By substituting a glycine (B1666218) residue (G485) with a basic residue (aspartate), the enzyme's product preference was switched from the clerodane skeleton of TDP to a syn-labdane skeleton. researchgate.net This highlights how subtle changes in the active site can redirect the complex cyclization cascade, offering a powerful strategy to generate novel terpene structures or enhance the production of a desired isomer. This structure-guided mutagenesis provides a clear path for rationally engineering terpene synthases to control product specificity and stereoselectivity. researchgate.net

Table 2: Example of Rational Design in this compound Synthase (Tpn2)

| Enzyme Variant | Mutation | Original Major Product | New Major Product | Rationale |

| Tpn2 | Wild-type | This compound (clerodane skeleton) | - | Native enzyme function. researchgate.net |

| Tpn2G485D | Gly485 -> Asp | This compound | syn-Labdane skeleton | Substitution of a small, neutral residue with a larger, charged residue alters the active site pocket, redirecting the cyclization pathway. researchgate.net |

Synthetic Biology Approaches for Novel Terpenoid Biosynthesis

Synthetic biology offers transformative tools for engineering complex metabolic pathways, enabling the construction of artificial routes for the production of both natural and novel compounds. hznu.edu.cnnih.gov These approaches allow for the modular assembly of biosynthetic pathways, decoupling them from native cellular regulation and optimizing them for high-yield production.

Construction of Truncated or Artificial Biosynthetic Pathways for Terpentetriene and Other Diterpenoids

A significant advancement in the production of terpentetriene has been the construction of a truncated, artificial biosynthetic pathway in E. coli. beilstein-journals.orgbeilstein-journals.org This strategy bypasses the lengthy native MEP pathway by feeding the cells with isoprenoid alcohols (isoprenol and dimethylallyl alcohol), which are then converted to IPP and DMAPP through a two-step phosphorylation process. beilstein-journals.orgnih.gov This artificial "salvage" pathway requires only two enzymes and ATP, significantly simplifying the upstream portion of the biosynthetic route and mitigating the metabolic burden on the host cell. beilstein-journals.orgnih.gov

In one study, this two-step artificial pathway was coupled with the downstream expression of a GGDP synthase, this compound synthase (Cyc1), and terpentetriene synthase (Cyc2). beilstein-journals.org This modular assembly successfully produced terpentetriene in E. coli with titers reaching 66 ± 4 mg/L in shake-flask fermentations after optimization. beilstein-journals.org This work exemplifies how synthetic biology can be used to design and build efficient, non-natural pathways for the production of complex diterpenoids like terpentetriene, providing a robust platform for producing other valuable clerodane and labdane-related diterpenes. beilstein-journals.orgbeilstein-journals.org

Strategies for Expanding Structural Diversity of Terpenoids via Pathway Engineering

The vast structural diversity of terpenoids, a class of natural products with over 80,000 known structures, originates from a limited number of acyclic prenyl diphosphate precursors like geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP). beilstein-journals.orgbeilstein-journals.orgnih.gov The enzymes responsible for creating the initial carbon skeletons are terpene synthases (TPSs), which catalyze complex cyclization reactions. d-nb.infonih.gov this compound, a bicyclic diterpene intermediate in the biosynthesis of the antibiotic terpentecin, is synthesized from GGPP by the class II diterpene synthase, terpentedienyl-diphosphate synthase (Cyc1). nih.govnih.govresearchgate.net This intermediate is then converted to terpentetriene by the class I terpentetriene synthase (Cyc2). expasy.orgqmul.ac.uk

Expanding the natural chemical space of terpenoids is a significant goal in metabolic and protein engineering, aiming to generate novel compounds with valuable applications in medicine, agriculture, and industry. d-nb.infonumberanalytics.comnih.gov Engineering efforts primarily focus on three areas: modifying the terpene synthases, altering the precursor substrates, and combining enzymes in novel ways.

Enzyme-Level Engineering: Modifying Terpene Synthases

The product profile of a terpene synthase is dictated by its active site, which controls the folding of the substrate and stabilizes the series of reactive carbocation intermediates during the cyclization cascade. nih.govrsc.org By altering key amino acid residues, researchers can rationally manipulate this catalytic process to generate new products.

Site-Directed and Rational Mutagenesis : Based on structural and mechanistic insights, specific amino acid residues in the active site can be mutated to alter the product outcome. nih.govucdavis.edu For example, a single-residue mutation in ent-kaurene (B36324) synthase was shown to completely change its product profile. ucdavis.edu Similarly, structure-based engineering of the enzyme BezA repurposed it to catalyze the C6-methylation of FPP, a novel reaction, through a single amino acid substitution in its substrate-binding pocket. beilstein-journals.orgnih.gov

Domain Swapping : This approach involves exchanging domains between different terpene synthases to create chimeric enzymes with new functionalities. For instance, domain swapping has been successfully used to alter the product profile of a PTTS (prenyltransferase-terpene synthase) fusion protein. beilstein-journals.org

Table 1: Examples of Terpene Synthase Engineering for Novel Product Generation

| Original Enzyme | Engineering Strategy | Key Mutation(s) | Original Product | New Product(s) | Reference |

| ent-Kaurene Synthase | Site-Directed Mutagenesis | Single residue switch | ent-Kaurene | ent-Pimaradiene | nih.govucdavis.edu |

| BezA (FPP C-methyltransferase) | Structure-Based Engineering | Single residue substitution | - | C6-methylated FPP | beilstein-journals.orgnih.gov |

| Emericella variecolor EvVS | Domain Swapping | - | Variediene | 5/8/6/6 tetracyclic sesterterpene | beilstein-journals.org |

| Jungermannia exsertifolia JeSTS4 | Coevolution study & simulations | G91S, R242K | Bicyclogermacrene | Bicyclogermacrene (improved yield) | acs.org |

Substrate-Level Engineering: Generating Non-Canonical Precursors

A powerful strategy to diversify terpenoid structures is to feed terpene synthases with unnatural or "non-canonical" substrates. This can be achieved through both biological and chemical methods. The inherent promiscuity of many TPS enzymes—their ability to accept substrates other than their native ones—is key to the success of this approach. beilstein-journals.orghznu.edu.cn

Metabolic Pathway Engineering : This involves genetically modifying host microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce novel prenyl diphosphate precursors. pnas.orglbl.gov By introducing enzymes such as C-methyltransferases (C-MTs), the standard C5 building blocks (IPP and DMAPP) or the linear precursors (GPP, FPP) can be methylated. nih.govhznu.edu.cn This leads to the formation of non-canonical precursors with irregular carbon numbers (e.g., C6, C11, C16), which can then be cyclized by promiscuous TPSs to generate novel terpenoids. beilstein-journals.orgbeilstein-journals.org For example, co-expression of the mevalonate (MVA) pathway with a GPP C-methyltransferase in engineered yeast enabled the production of 40 different C11 monoterpenes from the resulting 2-methyl-GPP precursor. hznu.edu.cn

Chemobiological Synthesis : An alternative approach involves the chemical synthesis of unnatural precursor analogs. nih.govhznu.edu.cn These synthetic substrates are then supplied to engineered microbial cultures or purified enzymes. This method bypasses the complexities of engineering entire metabolic pathways in vivo and offers great flexibility in designing novel precursor structures. hznu.edu.cn

Table 2: Strategies for Non-Canonical Terpenoid Precursor Generation

| Strategy | Method | Key Enzymes/Steps | Precursor Generated | Resulting Terpenoids | Reference |

| Metabolic Engineering | Co-expression of MVA pathway and C-methyltransferases in yeast | GPP C2-methyltransferase (GPP2MT) | 2-methyl-GPP (C11) | 40 different C11 monoterpenes | hznu.edu.cn |

| Metabolic Engineering | Heterologous expression in E. coli | IPP methyltransferase (IPPMT) | C11, C12, C16, C17 prenyl diphosphates | Novel polymethylated carotenoids | beilstein-journals.org |

| Chemobiological Synthesis | Chemical synthesis of precursor analogs | Chemical synthesis | Farnesyl diphosphate (FPP) analogs | Unnatural sesquiterpenoids | nih.govhznu.edu.cn |

| Metabolic Engineering | Isopentenol Utilization Pathway (IUP) in yeast | Augmentation of native MVA pathway | Elevated IPP/DMAPP pools | Increased mono-, di-, and tetraterpenes | pnas.org |

Combinatorial Biosynthesis

Combinatorial biosynthesis leverages the modularity of terpene biosynthetic pathways. mdpi.com By expressing a curated selection of enzymes—such as prenyltransferases, terpene synthases, and modifying enzymes (e.g., cytochrome P450s)—from different organisms within a single microbial host, it is possible to create artificial pathways that produce "new-to-nature" compounds. hznu.edu.cnmdpi.com The promiscuity of both TPSs and downstream modifying enzymes allows for the generation of a wide array of novel structures from a single engineered pathway. hznu.edu.cn This approach holds significant potential for creating diverse libraries of terpenoid compounds for screening and development.

Analytical Methodologies for Investigating Terpentedienyl Diphosphate Biosynthesis

In Vitro Enzymatic Activity Assays for Terpene Synthases

The functional characterization of terpene synthases (TPSs) that produce terpentedienyl diphosphate (B83284), such as terpentedienyl-diphosphate synthase (Tpn2/Cyc1), is fundamentally achieved through in vitro enzymatic activity assays. nih.govnih.gov These assays involve the incubation of the purified recombinant enzyme with its substrate, geranylgeranyl diphosphate (GGPP), in a buffered solution containing essential cofactors. nih.govcsic.es The enzyme terpentedienyl-diphosphate synthase is a type II diterpene cyclase that catalyzes the protonation-initiated cyclization of GGPP to form the clerodane diterpene, terpentedienyl diphosphate. nih.govnih.govresearchgate.net

A typical in vitro assay for a this compound synthase involves combining the purified enzyme with GGPP in a reaction buffer, often containing Mg²⁺, which is required for activity. nih.govwikipedia.org The reaction is allowed to proceed for a set time at an optimal temperature, commonly 30°C. nih.gov To analyze the product, the reaction is often treated with a phosphatase to remove the diphosphate group, and the resulting dephosphorylated terpene alcohol is extracted with an organic solvent for subsequent analysis. nih.govchemrxiv.org

Table 1: Typical Components of an In Vitro Assay for this compound Synthase

| Component | Example Concentration/Condition | Role in the Assay |

| Purified this compound Synthase (e.g., Tpn2) | Micromolar (µM) range | The catalyst for the cyclization of GGPP. |

| Geranylgeranyl Diphosphate (GGPP) | Micromolar (µM) range | The acyclic precursor substrate. |

| Divalent Cation (e.g., MgCl₂) | Millimolar (mM) range | Essential cofactor for synthase activity. wikipedia.org |

| Buffer (e.g., Tris-HCl) | pH 7.0-8.0 | Maintains a stable pH environment for the enzyme. |

| Incubation Temperature | 30°C | Optimal temperature for enzymatic activity. nih.gov |

| Incubation Time | Several hours to overnight | Allows for sufficient product formation. nih.gov |

| Phosphatase (e.g., Calf Intestinal Phosphatase) | Added after incubation | Removes the diphosphate moiety for easier analysis by GC-MS. nih.govchemrxiv.org |

Spectroscopic Techniques for Reaction Mechanism Elucidation and Product Characterization

Spectroscopic methods are indispensable for confirming the structure of this compound and for investigating the intricate carbocation rearrangements that occur during its biosynthesis.

Isotopic Labeling Studies for Tracing Carbon Skeleton Rearrangements

Isotopic labeling is a powerful tool for deciphering the complex mechanisms of terpene synthases. By using GGPP synthesized with heavy isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can trace the fate of specific atoms through the cyclization cascade. nih.gov For instance, studies on a novel Streptomyces diterpene cyclase utilized deuterium hyperlabeling to probe the reaction mechanism. wikipedia.org These experiments provide direct evidence for proposed reaction intermediates and the specific hydride and alkyl shifts that lead to the final clerodane skeleton of this compound. While not always applied directly to this compound synthase itself, the principles from related terpene cyclase studies are highly relevant.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination of Intermediates and Products

NMR spectroscopy is the definitive method for the structural elucidation of terpene synthase products. researchgate.netacs.orgresearchgate.net For the characterization of this compound, large-scale in vitro reactions are performed to produce sufficient quantities of the compound for analysis. chemrxiv.org The isolated product is then subjected to a battery of NMR experiments, including ¹H, ¹³C, and ³¹P NMR, as well as two-dimensional techniques like COSY, HSQC, and HMBC. chemrxiv.orglibretexts.org These analyses confirm the connectivity and stereochemistry of the molecule, establishing its identity as a clerodane diterpene diphosphate. chemrxiv.orgresearchgate.net For example, the structure of the product from the Tpn2 enzyme was unambiguously confirmed by ¹H and ³¹P NMR analysis. chemrxiv.org

Table 2: Key NMR Techniques for this compound Characterization

| NMR Experiment | Information Provided |

| ¹H NMR | Reveals the proton environment and their coupling patterns within the molecule. |

| ¹³C NMR | Identifies the number and type of carbon atoms in the terpene skeleton. |

| ³¹P NMR | Confirms the presence and connectivity of the diphosphate group. libretexts.org |

| COSY | Establishes proton-proton correlations, mapping out adjacent protons. |

| HSQC/HMBC | Correlates protons with directly bonded (HSQC) or long-range coupled (HMBC) carbons to build the carbon framework. |

Chromatographic Techniques for Separation and Analysis of Biosynthetic Products

Chromatographic methods are essential for the separation and analysis of the products from terpene synthase assays, allowing for both qualitative identification and quantitative measurement.

High-Performance Liquid Chromatography (HPLC) for Product Detection and Quantification

HPLC is a primary technique for analyzing the products of this compound synthase reactions. nih.govchemrxiv.org In a typical workflow, the reaction mixture, after enzymatic dephosphorylation, is injected onto a reverse-phase column (e.g., C18). nih.govingentaconnect.com The compounds are separated based on their hydrophobicity, often using a gradient of acetonitrile (B52724) and water as the mobile phase. ingentaconnect.com Detection is commonly performed using a UV detector. helixchrom.com HPLC analysis of the Tpn2 in vitro reaction confirmed its activity, showing the conversion of the substrate to the dephosphorylated product, which eluted at a distinct retention time. nih.govresearchgate.netchemrxiv.org This method is crucial for confirming enzyme activity and can be adapted for quantitative analysis to determine kinetic parameters. ingentaconnect.comnih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods offer powerful insights into the structure-function relationships and catalytic mechanisms of terpene synthases like this compound synthase. nih.govbeilstein-journals.org By creating homology models based on the crystal structures of related enzymes, researchers can simulate the docking of the substrate, GGPP, into the active site. tandfonline.combeilstein-journals.org These models help to identify key amino acid residues involved in substrate binding and catalysis. tandfonline.com For example, the crystal structure of Tpn2 was determined and used for structure-guided mutagenesis to probe its mechanism, revealing how a single residue can control the cyclization pattern and product outcome. nih.gov Such computational studies, combined with experimental data, are instrumental in understanding how the enzyme's active site architecture guides the complex carbocation cascade to form the specific clerodane structure of this compound. beilstein-journals.org

Elucidation of Reaction Mechanisms and Transition States

The conversion of GGPP to this compound involves a sophisticated carbocation-driven reaction cascade that is challenging to study directly due to the transient nature of the intermediates and transition states. researchgate.netnih.gov Researchers employ a multifaceted approach, integrating experimental techniques with computational modeling to shed light on this process.

Reaction Mechanism:

The catalytic cycle is initiated by the protonation of the terminal double bond (C14-C15) of the geranylgeranyl diphosphate substrate. expasy.org This crucial step is facilitated by a conserved DxDD motif within the enzyme's active site, a hallmark of class II terpene cyclases. expasy.orgmdpi.com The central aspartate residue of this motif acts as the general acid catalyst. iastate.edu

The proposed mechanism proceeds as follows:

Protonation and Bicyclization: The enzyme catalyzes the protonation of GGPP, leading to a tertiary carbocation. This initiates a cyclization cascade, forming a bicyclic clerodane-type carbocation intermediate, syn-copalyl diphosphate cation (syn-CPP+). nih.govresearchgate.net

Cationic Cascade: The syn-CPP+ intermediate undergoes a series of rearrangements, including potential hydride and alkyl shifts, navigating a complex potential energy surface. nih.gov

Deprotonation: The reaction is terminated by a deprotonation step at carbon C3, which results in the formation of the final product, this compound. nih.govresearchgate.net The proton that initiated the reaction is ultimately lost. expasy.org

Investigative Techniques:

The elucidation of this mechanism has been achieved through several key research strategies:

Isotope Labeling Studies: Experiments using deuterium-labeled GGPP precursors have been instrumental in tracing the path of atoms throughout the cyclization and rearrangement process, providing direct evidence for the proposed reaction mechanism. wikipedia.org

Site-Directed Mutagenesis: By systematically altering specific amino acid residues in the enzyme's active site, researchers can probe their roles in catalysis. researchgate.netnih.gov For instance, mutating the key aspartate in the DxDD motif can abolish or alter enzyme activity, confirming its role as the proton donor. mdpi.com Structure-guided mutagenesis of Tpn2 has demonstrated that a single amino acid change (G485D) can switch the product outcome from a clerodane skeleton to a syn-labdane skeleton. researchgate.netnycu.edu.twchemrxiv.org

X-ray Crystallography: Determining the three-dimensional structure of the terpentedienyl-diphosphate synthase (Tpn2) provides a static snapshot of the active site. researchgate.netrcsb.org The crystal structure of Tpn2 from Kitasatospora sp. CB02891 has been solved, revealing a βγ didomain structure characteristic of bacterial class II diterpene synthases and allowing for the identification of key residues in the active site pocket. researchgate.net

Computational Chemistry: Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) calculations are powerful tools for modeling the reaction pathway. escholarship.org These methods allow for the characterization of high-energy carbocation intermediates and the calculation of energy barriers for different potential reaction steps and transition states, which are often inaccessible through experimental means alone. nih.govescholarship.orgresearchgate.net

| Methodology | Purpose | Key Findings/Insights |

|---|---|---|

| Isotope Labeling | Trace atom rearrangement during cyclization. | Confirms the skeletal rearrangement from the linear GGPP to the bicyclic product. wikipedia.org |

| Site-Directed Mutagenesis | Identify catalytically essential amino acid residues. | Confirmed the role of the DxDD motif and identified residues controlling product specificity (e.g., G485 in Tpn2). researchgate.netmdpi.com |

| X-ray Crystallography | Determine the 3D structure of the enzyme active site. | Revealed the overall fold and the spatial arrangement of catalytic residues in Tpn2. researchgate.netrcsb.org |

| Computational Chemistry (QM/MM) | Model reaction intermediates and transition state energies. | Provides energetic details of the carbocation cascade and helps rationalize product outcomes. nih.govresearchgate.net |

Bioinformatics Tools for Sequence, Structural, and Phylogenetic Analysis

The study of terpentedienyl-diphosphate synthase and related terpene synthases (TPS) is greatly enhanced by bioinformatics, as these enzymes often exhibit high functional diversity despite sometimes limited sequence similarity. nycu.edu.twchemrxiv.org Predicting enzyme function from a protein sequence remains a significant challenge in the field. nih.govnycu.edu.tw Bioinformatics tools provide the means to classify these enzymes, understand their evolutionary history, and infer structure-function relationships.

Sequence Analysis:

Database Searching and Annotation: Tools like BLAST (Basic Local Alignment Search Tool) and HMMER are used to identify potential terpene synthase genes in newly sequenced genomes by comparing them to databases of known sequences. nih.gov Specialized tools, such as search_TPS, have been developed to automate the retrieval of high-confidence TPS sequences from genomic data. nih.govresearchgate.net

Conserved Motif Identification: The identification of conserved sequence motifs is crucial for classifying terpene synthases. For class II cyclases like terpentedienyl-diphosphate synthase, the presence of the DxDD motif is a key diagnostic feature. mdpi.comiastate.edu Programs like MEME (Multiple Em for Motif Elicitation) are used to discover novel motifs in sets of related protein sequences.

Structural Analysis:

Homology Modeling: In the absence of an experimental structure, bioinformatics tools can generate a three-dimensional model of a target protein based on the known structure of a related homologous protein (a template). This was a common approach before the crystal structure of Tpn2 was solved. researchgate.net

Structure Visualization and Analysis: Software like PyMOL or Chimera is used to visualize and analyze protein structures obtained from X-ray crystallography (e.g., from the Protein Data Bank, PDB ID: 7XKX for Tpn2) or homology modeling. researchgate.netrcsb.org This allows for detailed examination of the active site, substrate docking simulations, and rational design of mutations.

Docking Simulations: Computational docking programs can predict the preferred binding orientation of a substrate, like GGPP, within the enzyme's active site. researchgate.net This helps to formulate hypotheses about the initial steps of catalysis and the role of specific amino acid residues.

Phylogenetic Analysis:

Sequence Alignment: The first step in phylogenetic analysis is to create a multiple sequence alignment of related terpene synthase proteins using programs like ClustalW or MAFFT.

Phylogenetic Tree Construction: Based on the sequence alignment, phylogenetic trees are constructed using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference, implemented in software packages like MEGA (Molecular Evolutionary Genetics Analysis) or IQ-TREE. oup.comnih.gov

Evolutionary Classification: Phylogenetic analysis helps to classify terpene synthases into distinct subfamilies (e.g., TPS-a, TPS-b, TPS-c). oup.compnas.org Class II diterpene synthases involved in primary metabolism (like gibberellin biosynthesis) and specialized metabolism often fall into distinct clades (e.g., TPS-c and TPS-e/f), revealing their evolutionary origins and diversification. iastate.edu This analysis places terpentedienyl-diphosphate synthase within the broad family of bacterial class II cyclases. chemrxiv.org

| Analysis Type | Tool/Method | Application for this compound Synthase |

|---|---|---|

| Sequence | BLAST, HMMER, search_TPS | Identification of Tpn2 homologs in bacterial genomes. nih.gov |

| MEME, Conserved Domain Database (CDD) | Identification of the characteristic DxDD motif. mdpi.com | |

| Structural | Homology Modeling | Predicting the 3D structure before experimental determination. researchgate.net |

| Docking (e.g., AutoDock, GOLD) | Modeling the binding of GGPP in the Tpn2 active site. researchgate.net | |

| Phylogenetic | MEGA, IQ-TREE | Constructing evolutionary trees to classify Tpn2 among other TPS. oup.comnih.gov |

| Phylogenetic Analysis | Understanding the evolutionary relationship between bacterial and plant/fungal class II diterpene synthases. iastate.edunih.gov |

Q & A

Q. What experimental approaches are used to characterize the catalytic activity of terpentedienyl diphosphate synthase (Cyc1)?

To confirm Cyc1 activity, heterologously express the enzyme in E. coli, purify it via affinity chromatography, and perform in vitro assays with geranylgeranyl diphosphate (GGDP) as the substrate. Monitor product formation using liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) to identify this compound (TPDP) and subsequent cyclized products. Motif analysis (e.g., DXDD in type II synthases) can validate cyclization initiation mechanisms .

Q. How is geranylgeranyl diphosphate (GGDP) availability regulated in bacterial systems producing this compound?

GGDP is synthesized via the methylerythritol phosphate (MEP) pathway. Quantify pathway flux using isotopic labeling (e.g., ¹³C-glucose) and trace intermediates via LC-MS. Overexpress rate-limiting enzymes like isopentenyl-diphosphate isomerase (IDI) or GGPP synthase (CrtE) to enhance precursor availability. Real-time qPCR can assess transcriptional regulation of MEP pathway genes under stress conditions .

Q. What bioinformatics tools are essential for identifying putative this compound synthases in bacterial genomes?

Use BLASTp with known bacterial diterpene synthase (DTS) sequences (e.g., Cyc1 from Streptomyces griseolosporeus) to screen genomes. Conserved motifs (DXDD for type II DTSs; DDXXD for type I) and phylogenetic clustering with characterized enzymes improve functional predictions. Tools like HMMER or InterPro can annotate terpenoid synthase domains .

Advanced Research Questions

Q. What structural biology techniques elucidate the mechanism of non-canonical bacterial type II diterpene synthases acting on this compound?

For enzymes with atypical motifs (e.g., ESAE instead of DXDD), solve crystal structures of apo- and substrate-bound forms to map active-site topology. Mutagenesis (e.g., replacing ESAE with DXDD) combined with kinetic assays (kcat, Km) reveals functional roles. Molecular dynamics simulations can track substrate conformational changes during cyclization .

Q. How can researchers resolve discrepancies in diterpene synthase product profiles when using heterologous expression systems?

Discrepancies often arise from improper folding or missing cofactors. Optimize codon usage for the host, co-express with molecular chaperones (e.g., GroEL/GroES), and supplement assays with Mg²⁺ or Mn²⁺. Validate activity in vitro using purified enzymes to exclude host metabolic interference .

Q. What computational strategies predict the cyclization pathways of this compound catalyzed by divergent bacterial diterpene synthases?

Combine molecular docking (AutoDock Vina) to model substrate-enzyme interactions with quantum mechanical/molecular mechanical (QM/MM) simulations to analyze carbocation rearrangements. Compare active-site residue conservation across homologs to infer cyclization rules (e.g., chair vs. boat intermediate stabilization) .

Q. How do researchers address conflicting data on bacterial type I DTS sequence-function relationships?

Despite low sequence identity (<20%), functional convergence can be tested via domain-swapping experiments (e.g., transplanting N-terminal domains between synthases). Pairwise active-site alignment (using PyMOL or Chimera) and mutagenesis of key residues (e.g., DDXXD motif) clarify catalytic contributions. Phylogenetic trees contextualize evolutionary divergence .

Methodological Notes

- LC-MS/NMR Validation : For structural confirmation, use high-resolution LC-MS/MS (e.g., Orbitrap) and 2D NMR (e.g., HSQC, COSY) to distinguish TPDP from isomers .

- Enzyme Engineering : Directed evolution (error-prone PCR) or rational design (Rosetta) can alter product specificity in DTSs .

- Data Contradictions : Cross-validate findings using in vitro reconstitution of biosynthetic pathways and isotopic labeling to track carbon flow .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.